1,2-Diacetoxytetralin

Description

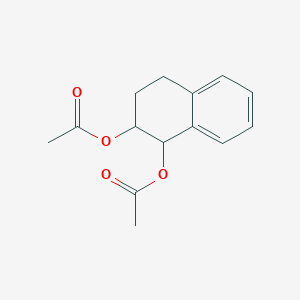

1,2-Diacetoxytetralin is a tetralin derivative featuring two acetoxy (-OAc) groups at the 1 and 2 positions of the fused bicyclic structure (tetralin: a bicyclic system comprising a benzene ring fused to a cyclohexane ring).

Properties

Molecular Formula |

C14H16O4 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

(1-acetyloxy-1,2,3,4-tetrahydronaphthalen-2-yl) acetate |

InChI |

InChI=1S/C14H16O4/c1-9(15)17-13-8-7-11-5-3-4-6-12(11)14(13)18-10(2)16/h3-6,13-14H,7-8H2,1-2H3 |

InChI Key |

PWDTYDXUIYVSGG-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCC2=CC=CC=C2C1OC(=O)C |

Canonical SMILES |

CC(=O)OC1CCC2=CC=CC=C2C1OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with 1,2-Diacetoxytetralin :

- Functional Groups : this compound replaces the epoxy and chlorine groups in 6-Chlor-1,2-epoxy-tetralin with acetoxy moieties. This substitution enhances solubility in polar solvents due to the ester groups.

- Reactivity : The acetoxy groups in this compound may undergo hydrolysis or transesterification more readily than the stable epoxy group in 6-Chlor-1,2-epoxy-tetralin.

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | LogP (Predicted) |

|---|---|---|---|---|

| This compound | C₁₄H₁₆O₄ | 248.27 | 1,2-diacetoxy | ~2.5* |

| 6-Chlor-1,2-epoxy-tetralin | C₁₀H₉ClO | 180.63 | 1,2-epoxy, 6-Cl | 2.8 (experimental) |

| 1,2-Diacetylethylene | C₆H₈O₂ | 112.13 | 1,2-diketone | ~0.5* |

*Estimated via QSPR models based on structural analogs .

2.2 Functional Group Analog: 1,2-Diacetylethylene

- Molecular Formula : C₆H₈O₂

- Synonyms: trans-1,2-Diacetylethylene, 3-hexene-2,5-dione (CAS 820-69-9) .

- Key Features :

- A linear diketone with conjugated double bonds, enabling resonance stabilization and reactivity in cycloaddition reactions.

Comparison with this compound :

- Solubility : 1,2-Diacetylethylene’s diketone groups confer higher polarity and water solubility compared to the ester-containing this compound.

- Applications : While 1,2-Diacetylethylene is used in polymer chemistry and as a ligand precursor, this compound’s bicyclic structure makes it more suitable for chiral synthesis or as a pro-drug scaffold.

2.3 Toxicity and Environmental Impact

- This compound: No direct toxicity data is available. However, acetoxy groups are generally less toxic than halogenated substituents (e.g., chlorine in 6-Chlor-1,2-epoxy-tetralin) but may hydrolyze to acetic acid, requiring careful handling .

- Regulatory Status : Analogous compounds like 1,2-Dichloroethane () highlight the importance of evaluating metabolites and environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.